PONV Prophylaxis: Superior Complete Response Rate vs. Ondansetron
In a prospective randomized controlled trial, ramosetron demonstrated a significantly higher complete prophylactic success rate against postoperative nausea and vomiting (PONV) compared to ondansetron [1]. The study found that ramosetron achieved a 92% complete response rate, in contrast to a 58% rate for ondansetron (P=0.001). Notably, early postoperative vomiting (0-2h) was observed in 19.4% of patients receiving ondansetron 4 mg IV, whereas no events were recorded in the ramosetron 0.3 mg IV group (P=0.005) [1].
| Evidence Dimension | Complete Prophylactic Success Rate (PONV) |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | Ondansetron: 58% |
| Quantified Difference | +34 percentage points (P=0.001) |
| Conditions | Prospective randomized trial, 72 adult surgical patients; Ramosetron 0.3 mg IV vs. Ondansetron 4 mg IV, administered 30 min before extubation. |
Why This Matters
This provides direct, head-to-head clinical evidence for superior efficacy in preventing PONV, a key endpoint in perioperative care, offering a quantitative basis for selection over ondansetron.
- [1] Prophylactic Effectiveness of Ramosetron versus Ondansetron for Preventing Postoperative Nausea and Vomiting in Adults: A Randomized Comparative Study. J Vis Exp. (PubMed Abstract PMID: 41943599). View Source
